molecular formula C18H26N4OS B6776672 N-cycloheptyl-2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-3-methylbutanamide

N-cycloheptyl-2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-3-methylbutanamide

Cat. No.: B6776672
M. Wt: 346.5 g/mol
InChI Key: XEZZKXUMNWFBAF-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-3-methylbutanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

N-cycloheptyl-2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4OS/c1-13(2)15(17(23)21-14-7-5-3-4-6-8-14)24-18-16-19-9-11-22(16)12-10-20-18/h9-15H,3-8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZZKXUMNWFBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCCCC1)SC2=NC=CN3C2=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-3-methylbutanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-a]pyrazine core, followed by the introduction of the cycloheptyl group and the sulfanyl-3-methylbutanamide moiety. Key steps may include:

    Cyclization Reactions: Formation of the imidazo[1,2-a]pyrazine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the cycloheptyl group via nucleophilic substitution.

    Thioether Formation: Attachment of the sulfanyl-3-methylbutanamide group through thioether bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the imidazo[1,2-a]pyrazine core can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazo[1,2-a]pyrazine core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the imidazo[1,2-a]pyrazine core.

    Substitution: Various substituted imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

N-cycloheptyl-2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-3-methylbutanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or modulation of enzyme activity, such as acetylcholinesterase.

    Receptors: Binding to and activating or inhibiting cellular receptors.

    Pathways: Modulation of signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: Known for their use in medicinal chemistry as anti-inflammatory and anticancer agents.

    Imidazo[1,2-a]pyrimidines: Studied for their antiviral and antibacterial properties.

    Imidazo[1,2-a]pyrazines: Similar to N-cycloheptyl-2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-3-methylbutanamide, these compounds are explored for their neurological and anti-inflammatory effects.

Uniqueness

This compound stands out due to its unique combination of a cycloheptyl group and a sulfanyl-3-methylbutanamide moiety, which may confer distinct biological activities and therapeutic potential compared to other imidazo[1,2-a]pyrazine derivatives.

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